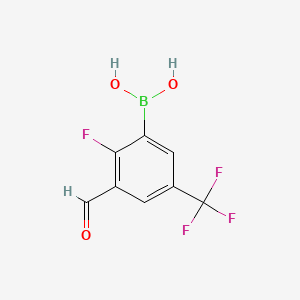

(2-Fluoro-3-formyl-5-(trifluoromethyl)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Fluoro-3-formyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro, formyl, and trifluoromethyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-formyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the lithiation of a suitable precursor followed by reaction with a boron-containing reagent. One common method includes the lithiation of 2-fluoro-3-formyl-5-(trifluoromethyl)benzene, followed by treatment with a boronic ester or boronic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Análisis De Reacciones Químicas

Types of Reactions: (2-Fluoro-3-formyl-5-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Aplicaciones Científicas De Investigación

Chemistry

- Building Blocks for Organic Synthesis : This compound serves as a versatile building block in organic chemistry, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.

- Antimicrobial Properties : Recent studies have shown that (2-Fluoro-3-formyl-5-(trifluoromethyl)phenyl)boronic acid exhibits moderate antifungal activity against Candida albicans and Aspergillus niger, as well as antibacterial activity against Escherichia coli and Bacillus cereus. Its Minimum Inhibitory Concentration (MIC) values are notably lower than those of established drugs like Tavaborole (AN2690) .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | Moderate | Moderate antifungal |

| Aspergillus niger | Lower MIC than Candida albicans | Higher antifungal |

| Escherichia coli | Lower MIC than AN2690 | Moderate antibacterial |

| Bacillus cereus | Lower MIC than AN2690 | Moderate antibacterial |

Medicinal Chemistry

- Enzyme Inhibition : The compound's boronic acid moiety allows it to form reversible covalent bonds with diols, making it a potential inhibitor of enzymes such as leucyl-tRNA synthetase (LeuRS). This mechanism is similar to that of other benzoxaborole compounds, which have shown promise in treating fungal infections .

Study 1: Antimicrobial Efficacy

A detailed in vitro study evaluated the antimicrobial efficacy of this compound using agar diffusion methods and MIC determination. Results indicated that at higher concentrations (100 µg), the compound completely inhibited the growth of Candida albicans and Aspergillus niger, demonstrating its potential as an effective antimicrobial agent .

Study 2: Comparative Analysis with AN2690

In comparative analyses against AN2690, it was found that this compound exhibited lower MIC values for Bacillus cereus, suggesting it could be a more effective alternative in certain applications. This study highlighted the importance of fluorinated compounds in enhancing biological activity due to their unique electronic properties .

Mecanismo De Acción

The mechanism of action of (2-Fluoro-3-formyl-5-(trifluoromethyl)phenyl)boronic acid often involves its interaction with biological targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition. For example, it can inhibit proteases by forming a covalent bond with the active site serine residue .

Comparación Con Compuestos Similares

Comparison: (2-Fluoro-3-formyl-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both formyl and trifluoromethyl groups, which impart distinct electronic properties and reactivity. Compared to similar compounds, it offers enhanced versatility in synthetic applications and potential biological activity .

Actividad Biológica

The compound (2-Fluoro-3-formyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

Chemical Structure:

- The compound is characterized by a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a trifluoromethyl group. This unique structure influences its reactivity and biological activity.

Properties:

- The presence of electron-withdrawing groups like trifluoromethyl and fluoro increases the acidity of the boronic acid, enhancing its ability to interact with biological targets .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of This compound . The following key findings summarize its activity against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | Moderate | Moderate antifungal |

| Aspergillus niger | Lower MIC than Candida albicans | Higher antifungal |

| Escherichia coli | Lower MIC than AN2690 (Tavaborole) | Moderate antibacterial |

| Bacillus cereus | Lower MIC than AN2690 (Tavaborole) | Moderate antibacterial |

The compound exhibits moderate antifungal activity against Candida albicans and higher activity against Aspergillus niger. Notably, it shows significant antibacterial activity against both Escherichia coli and Bacillus cereus, with MIC values lower than those of established drugs like AN2690 (Tavaborole) .

The mechanism of action for this compound is believed to involve:

- Inhibition of Leucyl-tRNA Synthetase (LeuRS) : Similar to other benzoxaborole compounds, it potentially inhibits LeuRS in microorganisms, disrupting protein synthesis .

- Isomerization : In solution, the compound can undergo isomerization to form cyclic isomers, which may enhance its antimicrobial efficacy. The cyclic form has shown promising binding affinity to the active sites of target enzymes in pathogens .

Study 1: Antimicrobial Efficacy

A detailed in vitro study evaluated the antimicrobial efficacy of This compound using agar diffusion methods and MIC determination. Results indicated that at higher concentrations (100 µg), the compound completely inhibited the growth of Candida albicans and Aspergillus niger, although with relatively small zones of inhibition .

Study 2: Comparative Analysis with AN2690

In a comparative analysis against AN2690, the study revealed that This compound had lower MIC values for Bacillus cereus, suggesting it could be a more effective alternative in certain applications. The study emphasized the importance of fluorinated compounds in enhancing biological activity due to their unique electronic properties .

Propiedades

IUPAC Name |

[2-fluoro-3-formyl-5-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF4O3/c10-7-4(3-14)1-5(8(11,12)13)2-6(7)9(15)16/h1-3,15-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKHYGQPRHODKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C=O)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF4O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.93 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.